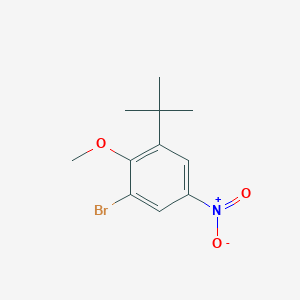
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene is an organic compound with the molecular formula C11H14BrNO3. It is a derivative of benzene, featuring a bromine atom, a tert-butyl group, a methoxy group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, nitration, and alkylation of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.
Nitration: Bromobenzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, forming 1-bromo-3-nitrobenzene.
Alkylation: The nitro compound is then subjected to Friedel-Crafts alkylation using tert-butyl chloride (C4H9Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the tert-butyl group, resulting in 1-bromo-3-(tert-butyl)-2-nitrobenzene.
Methoxylation: Finally, the compound is treated with methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3) to introduce the methoxy group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation: The methoxy group can be oxidized to a carboxylic acid (COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents like water or ethanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or other metal catalysts.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include 1-(tert-butyl)-2-methoxy-5-nitrobenzene derivatives with different substituents replacing the bromine atom.
Reduction: The major product is 1-bromo-3-(tert-butyl)-2-methoxy-5-aminobenzene.
Oxidation: The major product is 1-bromo-3-(tert-butyl)-2-carboxy-5-nitrobenzene.
科学研究应用
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 1-bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through an SN2 or SN1 mechanism, depending on the reaction conditions. In reduction reactions, the nitro group is reduced to an amino group via catalytic hydrogenation, involving the transfer of hydrogen atoms to the nitro group.
相似化合物的比较
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene can be compared with similar compounds such as:
1-Bromo-3-(tert-butyl)-2-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Bromo-3-(tert-butyl)-2-nitrobenzene:
1-Bromo-3-(tert-butyl)-5-nitrobenzene: Lacks the methoxy group and has a different substitution pattern on the benzene ring.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and applications in various fields.
属性
CAS 编号 |
1132940-55-6 |
|---|---|
分子式 |
C11H14BrNO3 |
分子量 |
288.14 g/mol |
IUPAC 名称 |
1-bromo-3-tert-butyl-2-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)8-5-7(13(14)15)6-9(12)10(8)16-4/h5-6H,1-4H3 |
InChI 键 |
KBKKEFKSKXIVJX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



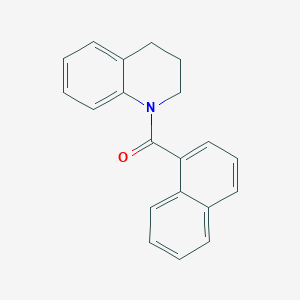
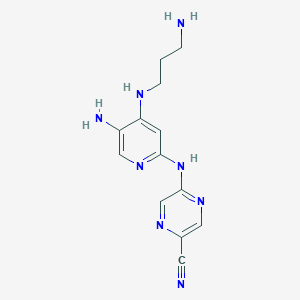

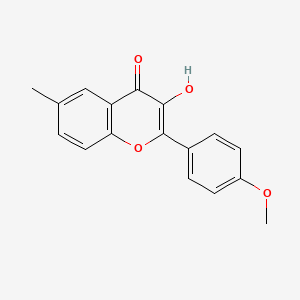

![2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine](/img/structure/B11841435.png)

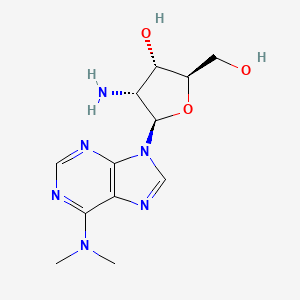
![3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11841450.png)
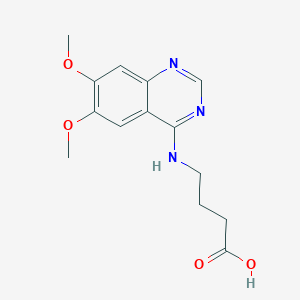
![[(5,7-Dichloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11841464.png)
![8-Phenethyl-8-azaspiro[5.6]dodecan-7-one](/img/structure/B11841471.png)

